molecular formula C16H21BN2O2 B8158400 1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

Cat. No.: B8158400
M. Wt: 284.2 g/mol
InChI Key: CXZZVSQZIKPPJI-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a boronic acid derivative with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a halogenated benzoimidazole derivative with a cyclopropylboronic acid pinacol ester under palladium-catalyzed conditions. The reaction is usually carried out in a suitable solvent, such as toluene or dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of reduced forms of the compound.

  • Substitution: Introduction of various functional groups, leading to derivatives with different chemical properties.

Scientific Research Applications

1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole has several scientific research applications:

  • Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of new drugs targeting various diseases.

  • Material Science: It can be utilized in the design and synthesis of advanced materials with unique properties.

  • Synthetic Organic Chemistry: The compound serves as a versatile building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity. The cyclopropyl group enhances the compound's binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is unique due to its specific structural features and reactivity. Similar compounds include:

  • Cyclopropylboronic acid pinacol ester: A related boronic acid derivative with applications in organic synthesis.

  • 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Another boronic acid derivative used in medicinal chemistry.

These compounds share the boronic acid moiety but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)11-5-8-14-13(9-11)18-10-19(14)12-6-7-12/h5,8-10,12H,6-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZZVSQZIKPPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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